molecular formula C19H16Cl2N2OS2 B15014989 (5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15014989
M. Wt: 423.4 g/mol
InChI Key: SXNPGRVQWLCHNC-RQZCQDPDSA-N
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Description

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-ethylphenylamine in the presence of a thiazolidinone derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with dichlorophenyl and ethylphenyl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H16Cl2N2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[(4-ethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2OS2/c1-2-12-3-7-15(8-4-12)22-11-23-18(24)17(26-19(23)25)9-13-5-6-14(20)10-16(13)21/h3-10,22H,2,11H2,1H3/b17-9+

InChI Key

SXNPGRVQWLCHNC-RQZCQDPDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Origin of Product

United States

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